molecular formula C10H24O3SSi B092134 2-Methyl-3-(triethoxysilyl)propanethiol CAS No. 17980-28-8

2-Methyl-3-(triethoxysilyl)propanethiol

Cat. No.: B092134
CAS No.: 17980-28-8
M. Wt: 252.45 g/mol
InChI Key: IPJLELCCCCILNT-UHFFFAOYSA-N
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Description

2-Methyl-3-(triethoxysilyl)propanethiol (CAS 17980-28-8 ) is an organosilane compound with the molecular formula C10H24O3SSi and a molecular weight of 252.44 g/mol . It is characterized by a dual-reactive structure, featuring a triethoxysilyl group at one end and a thiol (mercaptan) group at the other, separated by a branched alkyl chain. This structure makes it a valuable coupling agent in materials science research. The primary research value of this compound lies in its ability to form stable bonds between organic and inorganic interfaces. The triethoxysilyl group can hydrolyze and condense to form covalent bonds with inorganic surfaces such as glass, silica, and metals . Simultaneously, the thiol group is highly reactive and can form strong bonds with gold, silver, and other metal surfaces, or participate in thiol-ene "click" chemistry reactions with vinyl groups to create customized organic polymer matrices . Its applications in R&D include use as a surface modifier for nanoparticles and fillers to improve dispersion within polymer composites, and as an adhesion promoter in coatings and sealants to enhance performance on mineral substrates. The methyl branch in its structure can influence its reactivity and the properties of the resulting modified surfaces or composites. Predicted physical properties include a density of approximately 0.96 g/cm³ and a boiling point of around 257°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

17980-28-8

Molecular Formula

C10H24O3SSi

Molecular Weight

252.45 g/mol

IUPAC Name

2-methyl-3-triethoxysilylpropane-1-thiol

InChI

InChI=1S/C10H24O3SSi/c1-5-11-15(12-6-2,13-7-3)9-10(4)8-14/h10,14H,5-9H2,1-4H3

InChI Key

IPJLELCCCCILNT-UHFFFAOYSA-N

SMILES

CCO[Si](CC(C)CS)(OCC)OCC

Canonical SMILES

CCO[Si](CC(C)CS)(OCC)OCC

Other CAS No.

17980-28-8

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Functional Group Analysis

The compound’s key differentiator is its combination of triethoxysilyl and thiol groups. Below is a comparative analysis with structurally or functionally related compounds:

Compound Name CAS Number Functional Groups Key Applications Reactivity/Solubility
2-Methyl-3-(triethoxysilyl)propanethiol 17980-28-8 Triethoxysilyl, Thiol Silica functionalization, Catalysis High reactivity (thiol), surface anchoring
2-Methyl-2-propanethiol 75-66-1 Thiol Chemical intermediates, Pharmaceuticals Soluble in water/organic solvents
Aminopropyltrimethoxysilane (AP) 13822-56-5 Trimethoxysilyl, Amine Surface amine modification, Catalysis Basic sites, nucleophilic reactions
3-(Trimethoxysilyl)-1-propanethiol 4420-74-0 Trimethoxysilyl, Thiol Adhesion promotion, Coatings Similar silane reactivity, less steric
2.3 Solubility and Steric Effects
  • However, this branching may improve thermal stability in polymer matrices.
  • Unlike 2-Methyl-2-propanethiol, which is water-soluble, the triethoxysilyl group renders this compound hydrophobic, limiting its use in aqueous systems but enhancing compatibility with organic polymers.

Research Findings and Data

  • Mechanical Properties: Plasma polymer films derived from propanethiols () transition from viscous liquids to elastic solids (storage modulus: 1.61–8.51 GPa) with increasing substrate temperature. The triethoxysilyl group in this compound may further enhance cross-linking, yielding higher modulus values compared to non-silane thiols.
  • Catalytic Performance : In silica-grafted systems (), the thiol group enables cooperative acid-base catalysis, achieving higher yields in ester hydrolysis compared to amine-functionalized analogs.

Preparation Methods

Ru-B Catalyzed Hydrosilylation

Analogous to gamma-chloropropyl triethoxysilane synthesis, a Ru-B/γ-Al₂O₃ fixed-bed reactor facilitates continuous production:

  • Temperature: 50–60°C

  • Pressure: 1–2 bar

  • Space Velocity: 0.5–1 h⁻¹

  • Purity: >97% (GC)

Solvent and Inert Gas Effects

Cyclohexane and toluene minimize side reactions, while nitrogen purging suppresses disulfide formation. Elevated temperatures (>60°C) degrade silane integrity, necessitating cooling during exothermic steps.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)CatalystKey AdvantageLimitation
Hydrosilylation70–8595–98Pt(dvs)High regioselectivityPt cost; disulfide byproducts
Nucleophilic Sub.60–7590–95Ru-B/γ-Al₂O₃Scalable; continuous processingTwo-step complexity
Thiol-Ene80–9085–92DMPA (UV)Mild conditionsRadical inhibition by O₂

Q & A

Basic Research Questions

Q. What are the structural features of 2-methyl-3-(triethoxysilyl)propanethiol that dictate its bifunctional reactivity?

  • Methodological Answer : The compound contains a triethoxysilyl group (hydrolyzable to silanol for surface bonding) and a thiol group (for covalent attachment to metals or polymers). The methyl branch at the 2-position sterically influences cross-linking efficiency. Structural verification requires 1^1H/13^13C NMR for functional group identification and FTIR for Si–O–C (1100 cm1^{-1}) and S–H (2550 cm1^{-1}) bond confirmation .

Q. What are common synthesis routes for this compound, and how is purity ensured?

  • Methodological Answer : Transesterification of trimethoxysilyl precursors with alcohols (e.g., ethylene glycol monomethyl ether) using catalysts like dibutyltin oxide yields triethoxysilyl derivatives. Post-synthesis purification via vacuum distillation (80–120°C at reduced pressure) removes unreacted reagents. Purity is validated via GC-MS (>98%) and elemental analysis (C, H, S, Si) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : The thiol group is susceptible to oxidation; thus, storage under inert gas (N2_2/Ar) at 4°C in amber vials is recommended. Stability is monitored via periodic FTIR to detect disulfide formation (loss of S–H peak at 2550 cm1^{-1}) .

Advanced Research Questions

Q. How can synthesis yields be optimized while minimizing disulfide byproducts?

  • Methodological Answer :

  • Catalyst Selection : Use dibutyltin oxide (0.5–1 mol%) to enhance transesterification efficiency (yields >90%) .
  • Oxidation Mitigation : Add radical scavengers (e.g., BHT) or conduct reactions under strict anaerobic conditions (glovebox).
  • Reaction Monitoring : Track thiol conversion via Raman spectroscopy (S–H stretch) or iodometric titration .

Q. What advanced characterization techniques resolve contradictions in reported mechanical properties of silane-thiol films?

  • Methodological Answer : Discrepancies in viscoelastic behavior (e.g., modulus variations) arise from substrate temperature during deposition. Use Peak Force QNM-AFM to map nanomechanical properties (storage/loss modulus) and correlate with cross-linking density via XPS (Si–O–Si vs. Si–OH ratios). For example, substrate temperatures >40°C increase storage modulus to 8.5 GPa due to reduced plasticizing effects .

Q. How does the compound’s bifunctionality enhance acid-base cooperative catalysis in hybrid materials?

  • Methodological Answer : The triethoxysilyl group anchors the molecule to silica supports, while the thiol acts as a ligand for metal nanoparticles (e.g., Au, Pd). Catalytic activity in reactions like Knoevenagel condensation is optimized by tuning grafting density (e.g., 0.5 mmol g1^{-1} via TGA) and post-functionalization with carboxylates (e.g., propanoate esters) for acid-base synergy .

Q. What strategies address inconsistent adhesion performance in polymer composites?

  • Methodological Answer : Contradictions in interfacial adhesion stem from hydrolysis kinetics of the silane group. Pre-hydrolysis in aqueous ethanol (pH 4–5, 60°C) for 1–2 hours ensures uniform silanol formation. Adhesion strength is quantified via lap-shear testing (ASTM D1002) and correlated with AFM adhesion force mapping .

Q. How can computational modeling predict the compound’s reactivity in novel cross-linking systems?

  • Methodological Answer : DFT calculations (e.g., Gaussian 16) model the energy barriers for silanol condensation and thiol-ene click reactions. Parameters like bond dissociation energies (BDEs) for S–H (≈85 kcal/mol) and Si–O–C hydrolysis kinetics guide experimental design for hybrid hydrogels or self-healing polymers .

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